Tetraneurin E
Description
Tetraneurin E is a sesquiterpene lactone (SQL) belonging to the pseudoguaianolide subclass, predominantly found in plants of the Asteraceae family. It is specifically associated with Parthenium integrifolium (wild quinine), a species native to the eastern United States, including Indiana . The compound was first identified in the Lafayette meteorite as a putative terrestrial contaminant, detected via liquid chromatography-mass spectrometry (LC-MS) with high relative intensity .
Properties
CAS No. |
25383-30-6 |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(3aS,6R,6aR,9S,9aS,9bR)-6a-hydroxy-6-(hydroxymethyl)-9a-methyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9,9b-octahydroazuleno[8,7-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-12-5-4-11(8-18)17(21)7-6-13(22-10(2)19)16(17,3)14(12)23-15(9)20/h11-14,18,21H,1,4-8H2,2-3H3/t11-,12+,13+,14-,16+,17-/m1/s1 |
InChI Key |
CLPRBVIHHFLWQY-SGXNCSQFSA-N |
SMILES |
CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@@]1([C@H]3[C@@H](CC[C@@H]2CO)C(=C)C(=O)O3)C)O |
Canonical SMILES |
CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Sesquiterpene lactones in the pseudoguaianolide subclass share a common 15-carbon skeleton with an α-methylene-γ-lactone moiety, a critical functional group responsible for their bioactivity (e.g., alkylation of cellular thiols) . Below is a structural and functional comparison of tetraneurin E with key analogs:
Notes:
- This compound and A differ in hydroxylation and acetylation patterns, which may influence solubility and bioactivity.
- Parthenin lacks the hydroxyl groups present in tetraneurins but retains the cytotoxic α-methylene-γ-lactone group .
Cytotoxicity and Hemolytic Effects
- Tetraneurin A : Exhibits cytotoxicity against bovine kidney cells (IC₅₀ ~3.1–4.5 µM) and contributes to hemolysis in human erythrocytes at 120 µg/mL .
- Parthenin : Highly cytotoxic (inhibits RNA/DNA synthesis at 24 h) and a major allergen in P. hysterophorus, causing contact dermatitis .
- This compound: Not directly studied for cytotoxicity, but its detection in meteorite samples suggests environmental persistence .
Ecological Roles
- Parthenin : Acts as an allelochemical, suppressing growth of competing plants (e.g., Eleusine indica) .
- This compound : Likely serves as a defense metabolite in P. integrifolium, though its ecological impact is unconfirmed .
Analytical Detection and Identification
- Tetraneurin A : Characterized using NMR and X-ray crystallography (C₁₇H₂₂O₆; MW 323.15) .
Q & A
Q. How can cross-lab reproducibility be ensured for this compound’s bioactivity assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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